![molecular formula C9H9BrClNO2 B3054799 3-Amino-6-bromochroman-4-one hydrochloride CAS No. 61961-56-6](/img/structure/B3054799.png)
3-Amino-6-bromochroman-4-one hydrochloride
Overview
Description
Amines, such as “3-Amino-6-bromochroman-4-one hydrochloride”, are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons . They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including acting as weak bases and nucleophiles in many organic reactions . They can react with acids to form salts, which are often more soluble in water than the original amine .Physical And Chemical Properties Analysis
Amines generally have a trigonal pyramidal shape around the nitrogen atom. They can form hydrogen bonds and thus have higher boiling points than hydrocarbons of similar molar mass . The specific physical and chemical properties of “this compound” would require more specific information.Scientific Research Applications
Synthesis and Chemical Properties
- Cyclic Analogues of β-Adrenergic Blocking Agents : 3-Amino-6-bromochroman-4-one hydrochloride is involved in the synthesis of cyclic analogues of β-adrenergic blocking agents. The research demonstrated the conversion of N-(6-bromo-4-oxochroman-3-yl)acetamide to cis-N-(6-bromo-4-hydroxychroman-3-yl)acetamide, which can be hydrolyzed to give cis-3-amino-6-bromochroman-4-ol, a key compound in this synthesis (Lap & Williams, 1976).
Synthesis of Chroman Derivatives
- Stereospecific Reactions of Chroman Derivatives : The compound plays a role in the stereospecific reactions of epimeric 3-amino-6-methylchroman-4-ols. This research contributes to understanding the chemical properties and potential applications of chroman derivatives in various fields (Lap & Williams, 1977).
Applications in Organic Synthesis
- Synthesis of Various Organic Compounds : The compound is used in the synthesis of a wide range of organic molecules. It serves as a key intermediate or reactant in the synthesis of different chroman derivatives and related compounds, highlighting its versatility in organic chemistry (Khanapure & Biehl, 1990).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-amino-6-bromo-2,3-dihydrochromen-4-one;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2.ClH/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8;/h1-3,7H,4,11H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUHCGUMZVBBOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C=CC(=C2)Br)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20812849 | |
Record name | 3-Amino-6-bromo-2,3-dihydro-4H-1-benzopyran-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20812849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61961-56-6 | |
Record name | 3-Amino-6-bromo-2,3-dihydro-4H-1-benzopyran-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20812849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.